2-(4-Fluoro-1-isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)propan-2-ol
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Overview
Description
2-(4-Fluoro-1-isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)propan-2-ol is a complex organic compound that features a benzimidazole core substituted with a fluoro group, an isopropyl group, and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-1-isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)propan-2-ol typically involves a multi-step process. One common method includes the following steps:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the fluoro group: This step often involves electrophilic fluorination using reagents such as Selectfluor.
Attachment of the isopropyl group: This can be done via Friedel-Crafts alkylation.
Incorporation of the dioxaborolane moiety: This is typically achieved through a borylation reaction using a boronic acid or ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-1-isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the fluoro group or reduce the benzimidazole ring.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a de-fluorinated or reduced benzimidazole derivative.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
2-(4-Fluoro-1-isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Potential use as a probe in biological assays due to its unique structural features.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer agents.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-1-isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)propan-2-ol depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The dioxaborolane moiety can participate in boron-mediated reactions, which are crucial in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane derivatives: These compounds share the dioxaborolane moiety and are used in similar applications.
Fluoro-substituted benzimidazoles: These compounds have similar structural features and are investigated for their biological activities.
Uniqueness
2-(4-Fluoro-1-isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)propan-2-ol is unique due to the combination of its functional groups, which confer specific reactivity and potential applications in various fields. The presence of the fluoro group, isopropyl group, and dioxaborolane moiety makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C19H28BFN2O3 |
---|---|
Molecular Weight |
362.2 g/mol |
IUPAC Name |
2-[4-fluoro-1-propan-2-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazol-2-yl]propan-2-ol |
InChI |
InChI=1S/C19H28BFN2O3/c1-11(2)23-14-10-12(20-25-18(5,6)19(7,8)26-20)9-13(21)15(14)22-16(23)17(3,4)24/h9-11,24H,1-8H3 |
InChI Key |
HVQHNGOPFZUVQY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)F)N=C(N3C(C)C)C(C)(C)O |
Origin of Product |
United States |
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